![molecular formula C22H27NO6 B610460 6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 1802407-46-0](/img/structure/B610460.png)
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid
Overview
Description
The compound “6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid” is a novel orally available HBV RNA destabilizer . It is also referred to as AB-452 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including isopropyl, methoxy, and carboxylic acid groups. The exact structure can be found in the referenced papers .Scientific Research Applications
Chemical Analysis and Derivatization
The compound "6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid" and its related structures have been utilized in the field of analytical chemistry. Specifically, derivatives of similar structure have been employed as sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This method allows for the highly sensitive detection of free fatty acids, with the chemiluminescence intensity being consistent across different fatty acids. The derivatization process results in the formation of highly sensitive derivatives, improving the detection limits and enabling successful analysis of free fatty acids in complex samples like human serum (Morita & Konishi, 2003).
Fluorescent Labeling and Biomedical Analysis
Moreover, compounds with similar chemical structures have been developed as novel fluorophores, offering strong fluorescence across a wide pH range in aqueous media. These compounds, due to their high stability against light and heat and large Stokes' shift, present significant potential for biomedical analysis and fluorescent labeling. The development of such fluorophores and their derivatives for the determination of carboxylic acids showcases the potential of these compounds in sensitive and selective detection in complex biological samples (Hirano et al., 2004).
Spectroscopy and Vibrational Analysis
In the realm of spectroscopy, derivatives of this compound class have been used for time-resolved absorption, resonance FT-IR, and Raman biospectroscopy. These applications focus on investigating the vibronic-mode coupling structure in vibrational spectra, which is crucial for understanding molecular dynamics and interactions in various chemical and biological systems (Heidari, Esposito, & Caissutti, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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